Cas no 29268-17-5 ((2R)-2-Benzenesulfonamidopropanoic Acid)

(2R)-2-Benzenesulfonamidopropanoic Acid is a chiral sulfonamide derivative characterized by its enantiomerically pure (R)-configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts and biologically active molecules. Its benzenesulfonamide moiety enhances binding affinity in receptor-targeted applications, while the carboxylic acid functionality allows for further derivatization. The stereochemical purity ensures consistent performance in asymmetric synthesis and chiral resolution processes. This compound is commonly utilized in medicinal chemistry for structure-activity relationship studies due to its well-defined stereochemistry and modular reactivity. Its stability under standard laboratory conditions makes it a practical choice for synthetic applications.
(2R)-2-Benzenesulfonamidopropanoic Acid structure
29268-17-5 structure
Product Name:(2R)-2-Benzenesulfonamidopropanoic Acid
CAS No:29268-17-5
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD20502029
CID:1439730
PubChem ID:7063267
Update Time:2025-06-14

(2R)-2-Benzenesulfonamidopropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • D-Alanine, N-(phenylsulfonyl)-
    • SCHEMBL790069
    • Z829932998
    • AKOS017427018
    • (2R)-2-benzenesulfonamidopropanoic acid
    • N-Phenylsulfonyl-D-alanine
    • 29268-17-5
    • (2R)-2-(benzenesulfonamido)propanoic acid
    • EN300-93089
    • N-(Phenylsulfonyl)-L-alanine
    • (2R)-2-benzenesulfonamidopropanoicacid
    • (2R)-2-Benzenesulfonamidopropanoic Acid
    • MDL: MFCD20502029
    • Inchi: 1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1
    • InChI Key: KHLXTMZRKBVYST-SSDOTTSWSA-N
    • SMILES: S(C1C=CC=CC=1)(N[C@@H](C(=O)O)C)(=O)=O

Computed Properties

  • Exact Mass: 229.04093
  • Monoisotopic Mass: 229.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 83.47

(2R)-2-Benzenesulfonamidopropanoic Acid Pricemore >>

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Additional information on (2R)-2-Benzenesulfonamidopropanoic Acid

Recent Advances in the Study of (2R)-2-Benzenesulfonamidopropanoic Acid (CAS: 29268-17-5)

The compound (2R)-2-Benzenesulfonamidopropanoic Acid (CAS: 29268-17-5) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications as a chiral building block and its role in enzyme inhibition studies. This research brief synthesizes the latest findings regarding this compound's synthesis, biological activity, and therapeutic potential.

Recent studies have demonstrated improved synthetic routes for (2R)-2-Benzenesulfonamidopropanoic Acid, achieving higher enantiomeric purity (>99% ee) through asymmetric hydrogenation techniques. The compound's structural features, particularly the benzenesulfonamide group and chiral center, make it valuable for designing selective enzyme inhibitors, especially targeting carbonic anhydrase isoforms.

In pharmacological investigations, researchers have explored the compound's potential as a lead structure for developing novel anti-inflammatory agents. Molecular docking studies reveal favorable binding interactions with COX-2, suggesting possible mechanisms for its observed biological effects. The sulfonamide moiety appears crucial for these interactions, forming hydrogen bonds with key amino acid residues in the enzyme's active site.

Analytical characterization of (2R)-2-Benzenesulfonamidopropanoic Acid has advanced significantly, with recent reports detailing comprehensive NMR and X-ray crystallographic data. These structural insights have facilitated the design of derivatives with improved pharmacokinetic properties. Notably, modifications at the propanoic acid moiety have yielded compounds with enhanced cellular permeability while maintaining target affinity.

The compound's role in asymmetric synthesis continues to expand, serving as a chiral auxiliary in several catalytic systems. Recent applications include its use in the synthesis of β-amino acids and other pharmaceutically relevant scaffolds. Researchers have reported improved yields and stereoselectivity when employing (2R)-2-Benzenesulfonamidopropanoic Acid in these transformations.

Toxicological studies indicate favorable safety profiles for this compound at therapeutic concentrations, though structure-activity relationship analyses suggest that certain derivatives may require further optimization to minimize off-target effects. Current research focuses on balancing potency with selectivity across related enzyme families.

Looking forward, (2R)-2-Benzenesulfonamidopropanoic Acid presents opportunities for developing new classes of enzyme inhibitors and chiral catalysts. Ongoing investigations aim to explore its potential in targeted drug delivery systems and as a molecular scaffold for combinatorial chemistry approaches in drug discovery.

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